molecular formula C12H13NO2 B6496813 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole CAS No. 1455679-25-0

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole

Cat. No.: B6496813
CAS No.: 1455679-25-0
M. Wt: 203.24 g/mol
InChI Key: NBKRXKODKZLHEL-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Heterocyclic Chemistry Research

Heterocyclic compounds are integral to numerous areas of chemical and biological science. ijpsonline.com The oxazole (B20620) scaffold, in particular, is a key structural component in many biologically active compounds and functional materials. nih.gov Contemporary research in this area is often focused on the development of novel synthetic methodologies that allow for precise control over substitution patterns on the heterocyclic ring, thereby enabling the fine-tuning of molecular properties. The synthesis of derivatives with unique substituent arrays, such as 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole, fits squarely within this research paradigm. The exploration of such compounds contributes to the broader understanding of structure-activity relationships and the development of new synthetic tools.

Historical Development and Significance of the 1,2-Oxazole Heterocycle in Chemical Synthesis

The chemistry of oxazoles has a rich history, with the first synthesis of an oxazole derivative dating back to 1876. ijpsonline.com The fundamental structure of oxazole, a planar, sp²-hybridized system, has made it an attractive target for synthetic chemists for over a century. ijpsonline.com Historically, synthetic methods such as the Robinson-Gabriel synthesis and the van Leusen reaction have been pivotal in accessing a wide range of oxazole derivatives. nih.govijpsonline.com The 1,2-oxazole (or isoxazole) ring, as present in the title compound, is a well-established pharmacophore and a versatile synthetic intermediate. nih.gov Isoxazoles are known components of various natural products and medicinally important compounds, underscoring their long-standing significance in the field. nih.gov

Rationale for Dedicated Fundamental Research on this compound

The rationale for a dedicated investigation into this compound stems from the unique combination of its structural features. The 1,2-oxazole core provides a stable aromatic platform. The 5-methyl group can influence the electronic properties and steric environment of the ring. The 3-[(2-methylphenoxy)methyl] substituent is of particular interest, introducing a flexible ether linkage and an additional aromatic ring with a methyl group. This combination of functionalities suggests potential for interesting chemical reactivity and the possibility of forming specific non-covalent interactions, which are crucial in areas such as medicinal chemistry and materials science. Fundamental research would elucidate the precise chemical and physical properties of this molecule, providing a foundation for any future applications.

Current Landscape of Academic Research on Related Oxazole Derivatives

Academic research on oxazole derivatives is a vibrant and rapidly evolving field. Current efforts are largely directed towards the development of more efficient and sustainable synthetic methods, including one-pot reactions and metal-catalyzed cross-coupling strategies. researchgate.nettandfonline.com For instance, the Suzuki-Miyaura coupling has been successfully employed for the synthesis of biaryl-substituted oxazoles. tandfonline.com Furthermore, there is a strong focus on the application of oxazole derivatives in various fields. Researchers are actively exploring their potential in medicinal chemistry, with studies on their antibacterial, antifungal, and anticancer activities. aip.orgresearchgate.net The conversion of oxazoles into other heterocyclic systems, such as imidazoles, is also an area of active investigation, highlighting the synthetic versatility of the oxazole ring. nih.gov

Identification of Knowledge Gaps and Future Academic Research Trajectories for the Compound

The primary knowledge gap concerning this compound is the lack of specific experimental data. While general properties can be inferred from related structures, its precise reactivity, spectroscopic characteristics, and three-dimensional structure remain undetermined.

Future academic research should prioritize the following trajectories:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to this compound, followed by comprehensive characterization using modern spectroscopic and crystallographic techniques.

Reactivity Studies: Investigation of its reactivity in various chemical transformations, including electrophilic and nucleophilic substitution, as well as its behavior under different reaction conditions.

Computational Modeling: Utilization of computational chemistry to model its electronic structure, predict its reactivity, and understand its conformational preferences.

Exploration of Biological Activity: Screening for potential biological activities based on the known properties of other oxazole derivatives.

A systematic investigation into these areas will not only fill the existing knowledge gaps but also pave the way for potential applications of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRXKODKZLHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Rational Design of 5 Methyl 3 2 Methylphenoxy Methyl 1,2 Oxazole Analogues

Elucidation of Key Structural Determinants for Molecular Interactions (Non-Clinical Context)

The molecular architecture of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole and its analogues is characterized by several key structural components that dictate their interactions with biological targets. The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a crucial scaffold. nih.gov This ring system is found in numerous biologically active compounds and can participate in various non-covalent interactions. mdpi.com

The primary structural determinants for molecular interactions include:

The 1,2-oxazole core: This heterocyclic ring is a key feature, providing a rigid framework for the appended substituents. The arrangement of the nitrogen and oxygen atoms within the ring influences the molecule's electronic distribution and its ability to act as a hydrogen bond acceptor.

The phenoxymethyl (B101242) substituent at the 3-position: This larger group, consisting of a phenyl ring linked through an ether and a methylene (B1212753) bridge, is a significant determinant of the molecule's properties. The aromatic ring can participate in π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor.

The 2-methyl group on the phenoxy ring: The position of this methyl group on the phenyl ring is critical. It introduces steric bulk and alters the electronic properties of the aromatic system, which can fine-tune the molecule's interactions with its molecular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. For this compound analogues, QSAR models can be developed to predict their properties based on various molecular descriptors.

These descriptors can be categorized as:

Topological (2D) descriptors: These describe the connectivity of atoms in a molecule.

Geometrical (3D) descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

By correlating these descriptors with experimentally determined data, statistically significant QSAR models can be generated. mdpi.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding the design of more potent and selective compounds. For instance, a QSAR study on related heterocyclic compounds demonstrated that models could explain a significant percentage of the variability in activity, highlighting their predictive power. mdpi.com

Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of Oxazole Analogues

ModelDescriptors Included
Model A0.850.72Molecular Weight, LogP, Dipole Moment
Model B0.790.65Number of Hydrogen Bond Donors, Surface Area
Model C0.910.83Topological Polar Surface Area, Molar Refractivity

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Impact of Substituent Topography and Electronic Properties on Molecular Recognition

The topography (the three-dimensional arrangement of substituents) and electronic properties of analogues of this compound are critical for molecular recognition. The strategic placement of different functional groups can significantly alter the molecule's interaction profile.

Substituent Position: The location of substituents on both the oxazole and the phenyl rings can dramatically affect activity. For example, moving the methyl group on the phenoxy ring from the ortho (2-position) to the meta (3-position) or para (4-position) would alter the molecule's shape and could lead to steric clashes or improved interactions within a binding site.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modify the electronic charge distribution of the entire molecule. For instance, a strongly electron-withdrawing group like a nitro group can influence the hydrogen bonding capacity of the ether oxygen. nih.gov

Steric Factors: The size and shape of substituents play a crucial role. Bulky groups can enhance selectivity by preventing the molecule from binding to off-targets, but they can also hinder binding to the desired target if they are too large.

Studies on similar heterocyclic systems have shown that the substitution pattern on aromatic rings strongly influences their activity and selectivity. mdpi.com

Conformational Analysis and its Influence on Molecular Geometry

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound and its analogues is therefore essential for understanding their SAR. The molecule possesses several rotatable bonds, particularly in the phenoxymethyl side chain, which allows it to adopt various conformations.

The preferred conformation in a biological environment may differ from its lowest energy state in a vacuum. The dihedral angle between the oxazole ring and the phenyl ring is a key conformational parameter. nih.gov The flexibility of the methylene linker allows the phenoxy group to orient itself in different ways relative to the oxazole core. This conformational flexibility can be crucial for adapting to the shape of a binding site. For instance, in a related compound, the dihedral angle between the isoxazole (B147169) ring and a phenyl ring was found to be 17.60 degrees. nih.gov

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy conformers. Understanding the conformational preferences is vital for designing analogues with a pre-organized geometry that favors binding to a specific target.

Computational Approaches to Analogue Design and Virtual Screening (Excluding clinical efficacy predictions)

Computational chemistry plays a pivotal role in the rational design and discovery of novel analogues of this compound. These methods allow for the rapid in silico evaluation of large numbers of virtual compounds, prioritizing those with the most promising properties for synthesis and further testing.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to rank compounds based on their predicted binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for molecular recognition. These models can be used to search virtual libraries for novel scaffolds that match the pharmacophoric features of active compounds.

Virtual Screening: This involves the use of computational methods to screen large libraries of chemical compounds to identify those that are likely to bind to a specific target. This approach can significantly reduce the time and cost associated with drug discovery.

These computational tools, when used in conjunction with experimental data, provide a powerful platform for the design of new this compound analogues with tailored properties. jcchems.com

Molecular and Cellular Mechanisms of Action of 5 Methyl 3 2 Methylphenoxy Methyl 1,2 Oxazole in Non Human Systems

Investigation of Ligand-Target Interactions (e.g., Protein Binding, Enzyme Modulation)

In Vitro Binding Assays with Purified Macromolecules (e.g., PPARs)

No publicly available research data describes the results of in vitro binding assays between 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole and purified macromolecules such as Peroxisome Proliferator-Activated Receptors (PPARs) or other potential protein targets.

Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM of Compound-Target Complexes)

There are no published studies detailing the use of structural biology techniques like X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) to elucidate the binding mode of this compound with any biological target.

Modulation of Intracellular Signaling Pathways in Non-Human Cell Lines

Proteomic and Metabolomic Profiling in Model Systems

There is no available data from proteomic or metabolomic profiling studies in any non-human model systems to characterize the cellular response to this compound.

Subcellular Localization and Compartmentalization Studies in Non-Human Cells

Information regarding the subcellular localization and compartmentalization of this compound in non-human cells has not been reported in the scientific literature.

Effects on Cellular Homeostasis and Biological Processes (e.g., Autophagy, Organelle Function)

Extensive literature searches did not yield any specific studies investigating the effects of this compound on cellular homeostasis, autophagy, or organelle function in non-human systems. Consequently, there is no available data to report on the impact of this compound on these particular biological processes.

Interactions with Microbial Systems (e.g., Bacteria, Fungi, Viruses in in vitro models)

Similarly, comprehensive searches for in vitro studies detailing the interactions of this compound with microbial systems, including bacteria, fungi, and viruses, did not retrieve any specific research findings. While the broader class of isoxazole (B147169) derivatives has been noted for potential antimicrobial and antiviral properties, no studies were found that specifically examined the activity of this compound against any microbial species. Therefore, no data on its antibacterial, antifungal, or antiviral efficacy can be provided.

Preclinical Biological Investigations of 5 Methyl 3 2 Methylphenoxy Methyl 1,2 Oxazole in Non Human in Vitro and in Vivo Models Focus on Fundamental Biological Effects, Not Efficacy/safety/toxicity

Assessment of Biological Impact on Non-Human Cell Lines

Publicly available scientific literature does not provide specific data on the comprehensive assessment of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole on a wide range of non-human cell lines, such as those from insects or plants, concerning general cell proliferation, viability, or the induction of specific cellular phenotypes outside of its fungicidal action. Research on isoxazole (B147169) derivatives often centers on their potential as antimicrobial or anticancer agents, but specific studies on this particular compound's broader cellular impacts are not readily found.

Detailed studies quantifying the impact of this compound on the proliferation and viability of insect, plant, or diverse microbial cell lines are not extensively reported in the accessible literature. While its fungicidal properties are established, indicating a significant impact on the viability of susceptible fungal species, broader systematic investigations across different non-human cell lines are lacking.

Information regarding the induction of specific, non-lethal cellular phenotypes by this compound in non-human cell lines is not available in the current body of scientific publications.

Pharmacodynamic Characterization in Animal Models (Non-Human, focusing on molecular or physiological changes, not therapeutic outcomes)

The pharmacodynamic properties of this compound in non-human animal models, particularly concerning target engagement and tissue distribution for non-therapeutic purposes, are not well-documented in public research databases.

Specific studies detailing the direct engagement of this compound with molecular targets in preclinical animal models, and the subsequent validation of biomarkers to monitor these interactions, have not been identified in a review of the available literature.

There are no readily available studies that have employed molecular imaging techniques, such as those using radiolabeled compounds, to track the in vivo distribution of this compound in animal tissues.

Studies on Plant Interactions and Agrochemical Relevance

The primary area of research for this compound is its interaction with plants and its application as an agrochemical, specifically as a fungicide.

Isoxazole derivatives are a known class of fungicides used to control a variety of plant diseases. researchgate.net The fungicidal activity of these compounds is often related to the inhibition of the respiratory chain in fungi. For instance, some isoxazole derivatives have been shown to be potent inhibitors of respiratory processes in pathogenic fungi. researchgate.net

The structure of this compound, featuring a substituted phenoxymethyl (B101242) group attached to the isoxazole ring, is characteristic of compounds designed to have systemic or protective fungicidal action in plants. The specific substituents on the isoxazole and phenyl rings are critical for determining the spectrum of activity against different fungal pathogens and the compound's behavior within the plant.

Research into related isoxazole structures has demonstrated that modifications to the isoxazole moiety can significantly influence fungicidal efficacy against various crop diseases, including powdery mildew. researchgate.net

Table 1: Agrochemical Profile of this compound

Property Description
Compound Class Isoxazole
Primary Use Agrochemical Fungicide
General Mechanism Likely involves inhibition of fungal respiration, a common mode of action for this class of compounds.

| Spectrum of Activity | Expected to be active against various plant pathogenic fungi, though specific data for this compound is limited in the provided search results. |

Table 2: List of Compounds Mentioned

Compound Name

Environmental Fate and Ecotoxicological Implications (Excluding human safety)

Detailed, publicly available research specifically investigating the environmental fate and ecotoxicological implications of this compound is limited. However, by examining the key structural components of the molecule—the isoxazole ring and the phenoxy group—we can infer its probable environmental behavior based on studies of related chemical classes. The isoxazole moiety is a component of various pesticides, and the phenoxy group is characteristic of several widely used herbicides.

Environmental Persistence and Degradation

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact. The degradation of organic compounds in soil and water is influenced by a combination of biotic and abiotic factors, including microbial activity, photodegradation, and chemical hydrolysis.

For compounds containing a phenoxy moiety, such as phenoxyalkanoic acid herbicides, microbial degradation is a primary dissipation pathway in soil. nih.gov The rate of this degradation is dependent on soil characteristics, including organic matter content, pH, temperature, and moisture. weedscience.ca Generally, the persistence of these herbicides is shorter in conditions that favor microbial activity. illinois.edu Adsorption to soil particles, which is influenced by organic matter and pH, can also affect their availability for degradation and potential for leaching. researchgate.netnih.gov

Mobility in Soil and Water

The mobility of a compound in the environment determines its potential to move from the point of application and contaminate other areas, including groundwater. This is largely governed by its water solubility and its tendency to adsorb to soil particles.

Phenoxyalkanoic acid herbicides, for example, exhibit a range of water solubilities and soil retention capabilities. erams.com Their mobility is inversely related to their adsorption to soil organic matter. erams.com Compounds with lower adsorption coefficients are more likely to be mobile in the soil profile and have a higher potential for leaching. nih.gov

Given the presence of both a phenoxy group and an isoxazole ring, the mobility of this compound would likely be influenced by these factors. A comprehensive assessment would require specific studies on its adsorption-desorption characteristics in various soil types.

Ecotoxicological Effects on Non-Target Organisms

The potential for a chemical to cause harm to organisms other than its intended target is a key aspect of its environmental risk profile. This includes a wide range of terrestrial and aquatic organisms.

Fungicides containing an azole group (a class to which isoxazole belongs) have been shown to have effects on non-target aquatic organisms. mdpi.comresearchgate.net For instance, some conazole fungicides have demonstrated toxicity to algae by interfering with essential biological processes like sterol biosynthesis. nih.gov The specific toxicity of this compound to different aquatic species would need to be determined through standardized ecotoxicological testing.

The impact on soil microorganisms is also an important consideration, as these organisms are vital for soil health and nutrient cycling. While some pesticides can be utilized as a food source by certain microorganisms, others may have inhibitory effects on microbial populations. gcsaa.org The effect of this compound on the diversity and activity of soil microbial communities is currently not well-documented.

Data on Related Compounds

To provide a contextual understanding, the following table summarizes general environmental fate characteristics of related chemical classes. It is important to note that these are general trends and the specific properties of this compound may differ.

Chemical ClassPrimary Degradation PathwaySoil MobilityPotential Ecotoxicological Concerns
Phenoxyalkanoic Acid Herbicides Microbial degradation nih.govVariable, dependent on soil type and pH researchgate.neterams.comPotential for leaching to groundwater nih.gov
Azole Fungicides Microbial and photodegradationVariableToxicity to aquatic organisms (e.g., algae, fish) mdpi.comresearchgate.net

Due to the absence of specific experimental data for this compound, a definitive assessment of its environmental fate and ecotoxicological implications cannot be made. Further research is necessary to establish its persistence, mobility, and effects on non-target organisms.

Theoretical and Computational Chemistry Approaches to 5 Methyl 3 2 Methylphenoxy Methyl 1,2 Oxazole

Quantum Chemical Calculations of Electronic and Geometric Structureirjweb.commdpi.com

Quantum chemical calculations are instrumental in determining the fundamental electronic and geometric properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and optimized geometry.

Density Functional Theory (DFT) Applicationsirjweb.comnih.gov

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural and electronic properties of molecules. irjweb.com It is employed to predict optimized molecular structures, vibrational frequencies, and various electronic parameters. irjweb.comnih.gov For a molecule like 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can determine its most stable three-dimensional conformation. irjweb.com

A key output of DFT analysis is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. irjweb.com For instance, DFT studies on other heterocyclic compounds have calculated HOMO-LUMO energy gaps to be around 4.9 eV, indicating significant stability. nih.gov Calculations also reveal chemical reactivity descriptors such as chemical potential, global chemical hardness, and electrophilicity index, which together characterize the molecule's reactive nature. irjweb.com

Table 1: Illustrative DFT-Calculated Parameters for a Heterocyclic Compound Note: This data is representative of the output from DFT calculations for similar heterocyclic structures and not specific to this compound.

ParameterIllustrative ValueUnit
EHOMO-5.8170eV
ELUMO-0.8904eV
Energy Gap (ΔE)4.9266eV
Total Energy-875.54Hartrees
Dipole Moment3.45Debye

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values.

Typically, red and yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with heteroatoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. nih.gov Green areas signify neutral or zero potential. nih.gov

For this compound, an MEP map would likely show negative potential (red/yellow) localized around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the ether oxygen, highlighting these as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic rings. This visualization is crucial for understanding how the molecule might interact with biological receptors or other chemical species. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactionsresearchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule's behavior in a given environment (e.g., in a solvent like water) over a period of nanoseconds, researchers can identify the most stable and frequently occurring conformations. researchgate.net This conformational sampling provides insight into the molecule's flexibility and the shapes it is likely to adopt in solution.

Furthermore, MD simulations are used to study intermolecular interactions. By placing the molecule in a simulated environment with other molecules (e.g., solvent molecules or a biological target like a protein), the simulation can reveal the nature and strength of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. irjweb.com These interactions are fundamental to the molecule's solubility, crystal packing, and biological activity. Stability of the molecule within a protein's active site, for example, can be validated through MD simulations. researchgate.net

Cheminformatics Analysis and Predictive Modeling

Cheminformatics combines computational techniques with chemical information to analyze data and predict the properties of compounds.

Topological and Pharmacophore Descriptorsnih.gov

Topological descriptors are numerical values derived from the two-dimensional graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. These descriptors can be used in Quantitative Structure-Property Relationship (QSPR) models to correlate the molecular structure with its physicochemical properties.

Pharmacophore modeling is another crucial technique. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model would identify key features such as hydrogen bond acceptors (the oxygen and nitrogen atoms), hydrophobic regions (the aromatic rings), and aromatic rings themselves. These models are instrumental in virtual screening and designing new molecules with desired biological activities.

Table 2: Potential Pharmacophore Features of this compound

FeaturePotential Location on Molecule
Hydrogen Bond AcceptorOxazole ring nitrogen, Oxazole ring oxygen, Ether oxygen
Aromatic RingPhenoxy group, Oxazole ring (as a heteroaromatic)
Hydrophobic CenterMethyl groups, Phenoxy ring

Machine Learning Applications in Property Prediction (excluding clinical properties)arxiv.org

Machine learning (ML) has become a revolutionary tool in chemistry for predicting molecular properties, thereby accelerating materials and drug discovery. arxiv.org By training algorithms on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships. nih.gov

For this compound, ML models could be used to predict a wide range of non-clinical physicochemical properties. These include fundamental properties like melting point, boiling point, vapor pressure, and water solubility. arxiv.org More complex properties such as toxicity or environmental fate could also be predicted.

The process involves converting the molecular structure into a machine-readable format, such as a molecular fingerprint or a set of calculated descriptors (like those mentioned in 6.3.1). Various ML algorithms, such as gradient boosting, random forests, or deep neural networks, can then be trained on these representations to make predictions. arxiv.orgnih.gov These predictive models offer a rapid and cost-effective alternative to experimental measurement for screening and characterizing new compounds. arxiv.org

Virtual Ligand Screening and De Novo Design Methodologies

Virtual ligand screening (VLS) and de novo design are powerful computational strategies for identifying and creating novel bioactive molecules. These methods are instrumental in the early stages of drug discovery, enabling the exploration of vast chemical libraries and the generation of innovative molecular structures.

Virtual ligand screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. bonviewpress.com For this compound, a VLS campaign would commence with the selection of a relevant biological target. Given the broad therapeutic potential of isoxazoles, this could be a range of enzymes or receptors implicated in various diseases. researchgate.net The screening process would then involve docking the three-dimensional structure of this compound and other compounds in the library into the binding site of the target protein. nih.govorientjchem.org The binding affinity of each molecule is then calculated and scored, allowing for the ranking of compounds based on their predicted potency. sciety.org

The following is a hypothetical data table illustrating the type of results that might be generated from a virtual screening campaign involving this compound against a panel of cancer-related protein kinases.

Hypothetical Virtual Screening Results for this compound
Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR)-8.5150Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.250Cys919, Asp1046, Glu885
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF)-7.9450Trp531, Cys532, Phe595
Cyclin-Dependent Kinase 2 (CDK2)-8.1300Leu83, Lys33, Asp86

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results for this compound.

De novo design, meaning "from the beginning," is a computational method for designing novel molecules with desired properties. nih.gov This approach can be either structure-based or ligand-based. In a structure-based approach, the design process begins with the three-dimensional structure of the target's binding site. Algorithms then place atoms or molecular fragments into the binding site, growing a new molecule that is complementary in shape and chemical properties to the target. nih.gov For this compound, a de novo design strategy could be employed to generate novel analogs with improved binding affinity or selectivity for a specific target identified through virtual screening.

Alternatively, a ligand-based de novo design approach would use the structure of this compound as a template to generate new molecules with similar properties. This could involve modifying the existing scaffold or using its pharmacophoric features to build entirely new structures.

Prediction of Synthetic Accessibility and Reactivity Profiles

A significant challenge in computational drug design is ensuring that the designed molecules can be synthesized in a laboratory. nih.gov The prediction of synthetic accessibility is therefore a critical step in the in silico drug discovery pipeline. Several computational models have been developed to assess the synthetic feasibility of a molecule. tsijournals.com These methods often rely on a combination of factors, including the complexity of the molecular structure, the presence of stereocenters, and the availability of starting materials and known chemical reactions. mdpi.comacs.org For this compound and its computationally designed analogs, a synthetic accessibility score could be calculated to prioritize compounds for synthesis.

The reactivity profile of a molecule provides insights into its chemical behavior and potential metabolic fate. Computational methods, particularly those based on quantum mechanics, can be used to predict the reactivity of a molecule. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive.

Another important aspect of the reactivity profile is the electrostatic potential (ESP) map, which illustrates the charge distribution within a molecule. The ESP map can identify regions that are susceptible to electrophilic or nucleophilic attack, providing valuable information for understanding potential drug-target interactions and metabolic transformations.

Below is a hypothetical data table summarizing the predicted reactivity profile for this compound.

Hypothetical Predicted Reactivity Profile for this compound
ParameterPredicted ValueInterpretation
HOMO Energy-6.5 eVRegion of electron donation (nucleophilic character)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilic character)
HOMO-LUMO Gap5.3 eVIndicates moderate chemical stability
Most Negative ESP-0.045 a.u. (on isoxazole (B147169) oxygen)Potential site for electrophilic attack or hydrogen bonding
Most Positive ESP+0.030 a.u. (on methyl protons)Potential site for nucleophilic attack

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results for this compound.

Advanced Analytical Methodologies for the Identification, Quantification, and Structural Elucidation of 5 Methyl 3 2 Methylphenoxy Methyl 1,2 Oxazole

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating the target compound from impurities, degradation products, and other matrix components. The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile organic compounds like 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the preferred approach.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common starting point for method development due to its versatility in retaining moderately polar to nonpolar compounds. researchgate.netsymbiosisonlinepublishing.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution program, where the proportion of the organic modifier is varied over time, would likely be necessary to resolve the main peak from any process-related impurities or degradation products. symbiosisonlinepublishing.com

Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For this compound, this would be determined by acquiring its UV spectrum. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. symbiosisonlinepublishing.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at maximum absorbance wavelength (e.g., 254 nm)
Injection Volume 10 µL

This table presents a hypothetical starting point for method development and is subject to optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be invaluable for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. A headspace GC method coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS) would be the standard approach for this application.

The structure of this compound does not inherently possess a chiral center. However, if a chiral center were introduced through substitution or if chiral isomers were a possibility due to its synthesis route, chiral chromatography would be necessary for their separation and quantification. Chiral Stationary Phases (CSPs) based on polysaccharide derivatives, such as derivatized amylose (B160209) or cellulose, are often effective in separating enantiomers of a wide range of compounds, including azole derivatives. mdpi.com The separation can be achieved using different elution modes, including normal phase, polar organic, and reversed phase. mdpi.com The selection of the appropriate CSP and mobile phase is critical and often requires empirical screening of various conditions. umich.edu

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Quantitative Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. amazonaws.com This is a critical step in confirming the identity of this compound and in identifying unknown impurities or degradation products. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve the required mass accuracy, typically in the low ppm range. nih.gov

Table 2: Theoretical Exact Mass and Elemental Composition

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC12H13NO2203.0946

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. unito.it By subjecting the protonated molecule [M+H]+ of this compound to collision-induced dissociation (CID), a unique fragmentation spectrum is generated. wvu.edu The analysis of these fragment ions provides valuable information about the molecule's structure and connectivity. mdpi.comraco.cat

The fragmentation of the 1,2-oxazole ring is a known process that can lead to characteristic neutral losses and fragment ions. The ether linkage and the substituted phenyl ring also provide sites for fragmentation. By systematically analyzing the MS/MS spectra, a detailed fragmentation pathway can be proposed, which serves as a molecular fingerprint for the compound. This information is crucial for confirming the structure of the main component and for identifying the structures of any related substances. wvu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers primary insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For this compound, the expected proton signals would correspond to the methyl group on the isoxazole (B147169) ring, the methylene (B1212753) bridge, the methyl group on the phenoxy moiety, and the aromatic protons of both the isoxazole and the phenoxy rings. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.25s3H2-CH₃ (phenoxy)
2.45s3H5-CH₃ (isoxazole)
5.15s2H-O-CH₂-
6.10s1HH-4 (isoxazole)
6.85d1HAr-H
6.95t1HAr-H
7.15t1HAr-H
7.20d1HAr-H

Note: This data is hypothetical and based on typical chemical shifts for similar structural motifs.

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
12.05-CH₃ (isoxazole)
16.52-CH₃ (phenoxy)
62.0-O-CH₂-
101.5C-4 (isoxazole)
112.0Ar-C
121.0Ar-C
125.0Ar-C
127.0Ar-C
131.0Ar-C
155.0Ar-C (C-O)
161.0C-3 (isoxazole)
170.0C-5 (isoxazole)

Note: This data is hypothetical and based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR techniques are employed to further assemble the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the molecule, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's three-dimensional structure.

Other Spectroscopic Techniques (Infrared, UV-Vis, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify characteristic vibrations of molecular bonds. For this compound, key absorption bands would indicate the presence of C-H bonds (aromatic and aliphatic), C=N and C=C bonds within the aromatic rings, and the C-O-C ether linkage.

UV-Vis Spectroscopy provides information about electronic transitions within the molecule. The presence of aromatic rings and the isoxazole heterocycle would lead to characteristic absorption bands in the ultraviolet region.

Raman Spectroscopy , like IR, probes molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data.

Interactive Table 3: Expected Vibrational Spectroscopy Data

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR~3100-3000Aromatic C-H stretch
IR~2950-2850Aliphatic C-H stretch
IR~1600-1450C=C and C=N ring stretching
IR~1250-1000C-O-C ether stretch
UV-Vis~200-280 nmπ → π* transitions of aromatic systems

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) in Complex Matrices (non-human biological or environmental samples)

To detect and quantify this compound in complex mixtures, such as environmental soil or water samples, hyphenated techniques are indispensable. These methods couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for a wider range of compounds, including those that are not amenable to GC. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC) based on its polarity and affinity for the column's stationary phase. nih.gov The eluent from the HPLC is then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for trace-level quantification even in very complex matrices.

The development of a robust LC-MS/MS or GC-MS method would require optimization of chromatographic conditions (column type, mobile/carrier gas phase, gradient/temperature program) and mass spectrometric parameters (ionization source, collision energy) to achieve the desired sensitivity and selectivity for the target analyte.

Emerging Non Clinical and Non Human Applications and Future Research Directions of 5 Methyl 3 2 Methylphenoxy Methyl 1,2 Oxazole

Development as a Chemical Probe or Research Tool for Fundamental Biological Studies

Currently, there is no specific information in the scientific literature detailing the use of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole as a chemical probe or research tool. However, the isoxazole (B147169) scaffold is a key feature in various biologically active molecules. This suggests that this compound could be investigated as a potential ligand for biological targets. Future research could involve screening this compound against a variety of receptors, enzymes, and other proteins to identify any specific interactions. Should it exhibit selective binding to a particular biological target, it could then be developed into a chemical probe to help elucidate the functions of that target in fundamental biological processes.

Potential in Agrochemical Development (e.g., as a lead for pesticides, herbicides, fungicides, excluding human safety aspects)

The isoxazole chemical group is present in a number of commercially successful agrochemicals. For instance, isoxazole-containing compounds have been developed as herbicides. One such derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has demonstrated potent herbicidal activity against annual weeds in rice. researchgate.net Furthermore, various isoxazole derivatives have been studied for their fungicidal and plant-growth regulating activities. nih.gov

Given these precedents, this compound could be considered a candidate for screening in agrochemical discovery programs. Its structural features, including the substituted phenoxy moiety, could confer specific biological activities. Future research would involve in vitro and in vivo testing against a panel of common agricultural pests, fungal pathogens, and weeds to determine its potential as a lead compound for new pesticides, fungicides, or herbicides.

Exploration in Materials Science and Polymer Chemistry

While no specific studies on the application of this compound in materials science have been identified, the oxazole (B20620) and isoxazole rings are known to be stable aromatic systems. This stability can be a desirable characteristic in the development of novel materials. For example, oxazole-containing polymers have been investigated for their thermal stability and potential use in various industrial applications.

Future exploration in this area could involve the synthesis of polymers incorporating the this compound moiety. Research could focus on evaluating the thermal, mechanical, and optical properties of such materials. The specific substitutions on the molecule might influence properties like solubility, processability, and compatibility with other materials, opening avenues for the creation of new polymers with tailored characteristics.

Role in Environmental Science (e.g., biodegradation, environmental persistence and transformation pathways)

There is currently a lack of published data on the biodegradation, environmental persistence, and transformation pathways of this compound. Understanding the environmental fate of a chemical is crucial for assessing its potential impact.

Future research in this area would necessitate studies to determine its persistence in soil and water, its susceptibility to microbial degradation, and the identification of any potential transformation products. Such studies are essential for any compound being considered for widespread application, particularly in agriculture.

Advanced Methodological Development for Enhanced Research (e.g., new analytical tools, novel synthetic strategies)

The synthesis of various oxazole and isoxazole derivatives is well-documented in the chemical literature, often involving multi-step reaction sequences. For instance, the synthesis of 5-methyl-2-phenyl-oxazole can be achieved through methods like the Robinson-Gabriel cyclization. chemicalbook.com Similarly, novel synthetic routes for complex oxazole-containing molecules continue to be developed. mdpi.com

For this compound, future research could focus on developing more efficient and scalable synthetic methods. Furthermore, the development of sensitive and specific analytical tools, such as chromatographic methods coupled with mass spectrometry, would be crucial for its detection and quantification in various matrices during research and development.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole?

The synthesis typically involves a multi-step approach:

  • Step 1 : Prepare the oxazole core via cyclization of β-keto esters or amides with hydroxylamine under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Introduce the (2-methylphenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction, using 2-methylphenol and a bromomethyl intermediate.
  • Key Reagents : Hydroxylamine hydrochloride, 2-methylphenol, diethyl azodicarboxylate (DEAD) for Mitsunobu coupling.
  • Validation : Monitor reaction progress using TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. Key signals include the oxazole ring protons (δ 6.5–8.5 ppm) and methylphenoxy methylene group (δ 4.5–5.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_2: 217.11 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., CHCl3_3/hexane) and analyze with SHELXL .

Q. How can preliminary biological activity be assessed?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, oxidases) using fluorescence-based or colorimetric assays.
  • Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC50_{50} values.
  • Positive Controls : Compare with structurally similar oxazole derivatives (e.g., 5-(2-chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole) to assess potency trends .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Synthesize analogs with modified phenoxy groups (e.g., electron-withdrawing Cl, electron-donating OMe) to assess electronic effects.
  • Bioisosteric Replacement : Replace the oxazole ring with 1,2,4-oxadiazole or 1,3-thiazole to study ring flexibility.
  • Functional Assays : Test analogs in target-specific assays (e.g., receptor binding, enzyme inhibition) and correlate with computational docking (AutoDock Vina) to identify critical interactions .

Q. What strategies resolve contradictions in reported biological data?

  • Purity Verification : Reanalyze compound purity via HPLC (>98%) and confirm absence of degradation products.
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability.
  • Orthogonal Models : Validate activity in alternative assays (e.g., SPR for binding kinetics, in vivo zebrafish models) to confirm mechanisms .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Metabolism Studies : Use human liver microsomes (HLMs) to assess cytochrome P450-mediated degradation. Monitor metabolites via LC-MS/MS.
  • Toxicity Profiling : Perform Ames tests for mutagenicity and hERG channel inhibition assays to evaluate cardiac risk.
  • In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II to prioritize analogs .

Q. What crystallographic methods ensure accurate structural determination?

  • Data Collection : Use Mo Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) on a single-crystal diffractometer (e.g., Bruker D8 Quest).
  • Refinement : Apply SHELXL-2018 for least-squares refinement, addressing thermal motion and disorder.
  • Validation : Check CIF files with PLATON to confirm no symmetry errors or missed hydrogen bonds .

Methodological Considerations Table

AspectBasic ApproachAdvanced TechniqueReferences
Synthesis Mitsunobu coupling, column purificationFlow chemistry for high-throughput analogs
Characterization NMR, HR-MSSC-XRD with Hirshfeld surface analysis
Biological Testing MTT cytotoxicitySPR binding kinetics, CRISPR-edited models
SAR Development Substituent variationQSAR modeling with CoMFA/CoMSIA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.